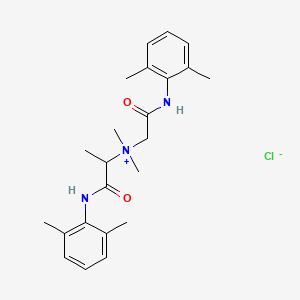

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride

説明

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a quaternary ammonium compound characterized by two 2,6-xylylcarbamoyl substituents attached to a dimethylammonium core. The 2,6-xylyl group (2,6-dimethylphenyl) imparts steric bulk and hydrophobicity, while the quaternary ammonium center confers cationic surfactant properties.

特性

CAS番号 |

4169-35-1 |

|---|---|

分子式 |

C23H32ClN3O2 |

分子量 |

418.0 g/mol |

IUPAC名 |

[2-(2,6-dimethylanilino)-2-oxoethyl]-[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]-dimethylazanium;chloride |

InChI |

InChI=1S/C23H31N3O2.ClH/c1-15-10-8-11-16(2)21(15)24-20(27)14-26(6,7)19(5)23(28)25-22-17(3)12-9-13-18(22)4;/h8-13,19H,14H2,1-7H3,(H-,24,25,27,28);1H |

InChIキー |

QDTVNCVZQZIOEP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C(C)C(=O)NC2=C(C=CC=C2C)C.[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride typically involves the reaction of dimethylamine with 2,6-xylyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted ammonium salts.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

One of the most significant applications of this compound is its potential as an antimicrobial agent. Quaternary ammonium compounds are known for their effectiveness against a wide range of microorganisms. Studies have shown that derivatives of dimethylammonium compounds exhibit strong antibacterial properties. The presence of the 2,6-xylylcarbamoyl moiety enhances its interaction with microbial membranes, leading to increased permeability and cell death.

Drug Delivery Systems

The compound can also be utilized in drug delivery systems due to its ability to form complexes with various drugs. By modifying the surface properties of nanoparticles or liposomes with this ammonium compound, researchers can improve the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in cancer therapy, where targeted delivery is crucial for minimizing side effects and maximizing therapeutic efficacy.

Agriculture

Pesticide Formulation

In agricultural applications, dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride can be formulated as a pesticide or herbicide. Its quaternary ammonium structure allows it to act as a surfactant, enhancing the spread and adherence of active ingredients on plant surfaces. This property improves the efficacy of pesticide formulations by ensuring better coverage and penetration into plant tissues.

Plant Growth Regulation

Research indicates that certain quaternary ammonium compounds can act as plant growth regulators. The specific structural features of this compound may influence its ability to modulate plant growth responses, potentially leading to increased crop yields and improved resistance to environmental stressors.

Materials Science

Polymer Synthesis

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride can be used as a precursor in the synthesis of functional polymers. Its ability to interact with various monomers can facilitate the creation of polymers with tailored properties for specific applications such as coatings, adhesives, and membranes.

Surface Modification

The compound's surfactant properties make it suitable for surface modification processes. By applying this quaternary ammonium compound to surfaces, researchers can impart antimicrobial properties or alter wettability characteristics. This application is particularly beneficial in biomedical devices where reducing bacterial adhesion is critical.

Case Study 1: Antimicrobial Efficacy

A study conducted on various quaternary ammonium compounds demonstrated that those with longer alkyl chains exhibited enhanced antimicrobial activity. Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride was found to be effective against both Gram-positive and Gram-negative bacteria in vitro, suggesting its potential use in clinical settings for infection control.

Case Study 2: Pesticide Development

In agricultural research, formulations containing dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride were tested against common pests affecting crops. Results indicated a significant reduction in pest populations compared to control groups, highlighting the compound's effectiveness as a biopesticide.

作用機序

The mechanism of action of Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.

類似化合物との比較

Structural Comparison with Similar Compounds

The compound belongs to the quaternary ammonium family, sharing a cationic nitrogen center with substituents influencing solubility, stability, and bioactivity. Key structural analogs include:

The presence of dual carbamoyl-xylyl groups in the target compound distinguishes it from simpler quaternary ammonium salts, likely reducing water solubility and altering interaction with biological membranes.

Physicochemical Properties Comparison

Available data for the target compound are sparse, but inferences can be drawn from structural analogs:

The hydrophobic 2,6-xylylcarbamoyl groups in the target compound likely reduce aqueous solubility compared to benzyltrimethylammonium chloride, aligning it closer to cetrimonium chloride in solubility behavior.

Research Findings and Data Gaps

- Key Research Gaps: Experimental determination of LD50, NOAEL, and environmental persistence. Comparative studies on membrane interaction mechanisms vs. benzyltrimethylammonium chloride.

- Methodological Insights :

- The EPA’s calibrated point of departure (POD) approach for benzyltrimethylammonium chloride could guide risk assessment for the target compound .

生物活性

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the context of its bitter taste receptor activation and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C28H34N2O3

- Molecular Weight : 446.59 g/mol

- CAS Registry Number : 3734-33-6

The compound is structurally related to denatonium benzoate, known as Bitrex, which is recognized as the most bitter compound. Its bitter taste is detected at extremely low concentrations (as low as 10 parts per billion), making it an effective deterrent against accidental ingestion of toxic substances .

Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride exerts its biological effects primarily through the activation of bitter taste receptors (TAS2Rs). This activation triggers a cascade of intracellular signaling pathways that can lead to various physiological responses:

- Calcium Signaling : The activation of TAS2Rs results in an increase in intracellular calcium levels, which is crucial for many cellular functions including neurotransmitter release and smooth muscle contraction .

- Cellular Morphology Changes : Studies have shown that compounds similar to this ammonium salt can induce significant changes in cellular morphology and decrease cell proliferation in a dose-dependent manner. This has implications for its potential use in cancer therapeutics .

- Mitochondrial Effects : Research indicates that such compounds can cause mitochondrial swelling and loss of membrane potential, leading to apoptosis through the release of cytochrome c and Smac/DIABLO proteins. This process is associated with the down-regulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

- Cell Proliferation Inhibition : A study demonstrated that treatment with denatonium benzoate (a related compound) resulted in a marked reduction in cell proliferation rates across various cancer cell lines. The effect was attributed to the disruption of normal cell cycle progression and induction of apoptosis .

- Bitter Taste Receptor Activation : In vitro experiments have shown that the compound activates TAS2R receptors on various cell types, leading to a cascade of signaling events that influence cellular behavior and morphology. This suggests potential applications in modulating taste perception and therapeutic interventions .

Data Summary

| Biological Activity | Observations |

|---|---|

| Bitter Taste Receptor Activation | Detected at low concentrations; mediates calcium signaling |

| Cell Proliferation | Inhibited in cancer cell lines; dose-dependent effects observed |

| Mitochondrial Effects | Induces swelling and apoptosis via cytochrome c release |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature gradients) and stoichiometric ratios of intermediates. For carbamoyl derivatives, stepwise coupling under inert atmospheres (N₂/Ar) minimizes side reactions. Purity can be enhanced via column chromatography (silica gel, methanol:chloroform gradients) or recrystallization in aprotic solvents. Monitor reaction progress using TLC (Rf values) and confirm purity via HPLC with UV detection at 254 nm .

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR (e.g., dimethylamino protons at δ 3.1–3.3 ppm; carbamoyl carbonyls at δ 165–170 ppm) and FT-IR (N-H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹). Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., [M-Cl]⁺ ion). For chromatographic validation, use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate and biodegradation pathways of this ammonium chloride derivative in aquatic systems?

- Methodological Answer : Design microcosm experiments simulating freshwater/sediment systems under controlled pH (6–8) and temperature (20–25°C). Use LC-MS/MS to track parent compound degradation and identify metabolites (e.g., hydrolyzed carbamoyl fragments). Include abiotic controls (sterilized samples) to distinguish microbial vs. chemical degradation. Long-term studies (6–12 months) should align with ISO 14592:2007 guidelines for persistence assessment .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antioxidant effects) for this compound?

- Methodological Answer : Perform dose-response assays (e.g., MIC for antimicrobial activity vs. DPPH/ABTS scavenging for antioxidant effects) under standardized conditions (pH, temperature, cell density). Cross-validate results using multiple cell lines (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and antioxidant models (e.g., HepG2 cells for intracellular ROS). Statistical analysis (ANOVA, Tukey’s HSD) can identify confounding variables like solvent toxicity .

Q. What computational approaches are recommended to model the interaction of this compound with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets like acetylcholinesterase or cytochrome P450. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes. QSAR models can correlate structural modifications (e.g., xylyl substituent position) with activity trends .

Q. How should researchers design experiments to evaluate the compound’s stability under varying storage conditions (e.g., light, humidity)?

- Methodological Answer : Conduct accelerated stability studies per ICH Q1A guidelines. Expose samples to 40°C/75% RH (climatic zone IV) and UV light (ICH Q1B). Analyze degradation products via UPLC-PDA and assess potency retention using bioassays. For hygroscopic ammonium salts, use desiccants (silica gel) in airtight containers .

Specialized Methodological Considerations

Q. What strategies are effective for analyzing data contradictions between in vitro and in vivo toxicity studies?

- Methodological Answer : Reconcile discrepancies by evaluating bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolic inactivation (e.g., liver microsome assays). Use pharmacokinetic modeling (e.g., PBPK) to extrapolate in vitro IC50 values to in vivo doses. Include positive controls (e.g., cyclophosphamide for genotoxicity) to validate assay sensitivity .

Q. How can the compound’s role in modulating oxidative stress be investigated in complex biological matrices (e.g., plant or mammalian tissues)?

- Methodological Answer : Employ redox-sensitive fluorescent probes (e.g., DCFH-DA for ROS, JC-1 for mitochondrial membrane potential) in confocal microscopy. For plant studies, use Arabidopsis thaliana mutants (e.g., cat2 for catalase deficiency) to isolate antioxidant mechanisms. Quantify glutathione (GSH/GSSG ratios) and SOD activity via spectrophotometry .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., synthesis yields under varying conditions, IC50 values across assays) with error margins (±SD).

- Figures : Use heatmaps for structure-activity relationships or Sankey diagrams for environmental fate pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。